molecular formula C62H88N13O14P-2 B10753939 Hydroxoc-obalamin

Hydroxoc-obalamin

Cat. No.: B10753939
M. Wt: 1270.4 g/mol
InChI Key: RHYVGCKRBKDRDX-RQJMMSBLSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Hydroxocobalamin can be synthesized from cyanocobalamin. The process involves the conversion of cyanocobalamin to hydroxocobalamin through a series of chemical reactions. One common method includes the use of sodium borohydride as a reducing agent in the presence of water, followed by the addition of hydrochloric acid to form hydroxocobalamin hydrochloride .

Industrial Production Methods: Industrial production of hydroxocobalamin often involves microbial fermentation. Specific types of bacteria are used to produce hydroxocobalamin, which is then extracted and purified. The process ensures high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Hydroxocobalamin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Various oxidized cobalamin derivatives.

    Reduction: Methylcobalamin and adenosylcobalamin.

    Substitution: Cyanocobalamin.

Scientific Research Applications

Hydroxocobalamin has a wide range of scientific research applications:

Mechanism of Action

Hydroxocobalamin is one of the four major forms of vitamin B12, the others being methylcobalamin, adenosylcobalamin, and cyanocobalamin .

Comparison:

Uniqueness: Hydroxocobalamin is unique due to its high bioavailability and its ability to bind cyanide ions, making it particularly effective in treating cyanide poisoning .

Comparison with Similar Compounds

Hydroxocobalamin stands out among these compounds for its specific therapeutic applications and high bioavailability.

Properties

Molecular Formula

C62H88N13O14P-2

Molecular Weight

1270.4 g/mol

IUPAC Name

[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl] phosphate

InChI

InChI=1S/C62H90N13O14P/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86)/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+/m1/s1

InChI Key

RHYVGCKRBKDRDX-RQJMMSBLSA-L

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O

Origin of Product

United States

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